molecular formula C8H14O2 B8728683 3-t-Butyl-3-formyl-oxetane CAS No. 107829-98-1

3-t-Butyl-3-formyl-oxetane

Cat. No. B8728683
Key on ui cas rn: 107829-98-1
M. Wt: 142.20 g/mol
InChI Key: ZHTDTGSYTJQVIF-UHFFFAOYSA-N
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Patent
US04942173

Procedure details

To a stirred solution of 3-t-butyl-3-formyl-oxetane (1.0 g) and 4-iodobenzoyl chloride (2.6 g) in dry diethyl ether (35 ml), under nitrogen, was added a solution of sodium cyanide (1.25 g) in water (1.0 ml). The mixture was stirred overnight. The mixture was poured into water (50 ml.) and the aqueous mixture was extracted with diethyl ether. The ethereal solution was dried over anhydrous sodium sulphate and then evaporated in vacuo. The residue was chromatographed on silica pre-treated with triethylamine eluting with hexane:chloroform 1:3. The 4-iodobenzoate of 3-t-butyl-3-(cyano-hydroxymethyl)-oxetane was obtained as a colourless solid (2.54 g.). Nuclear magnetic resonance spectrum (NMR) was as follows: 1H (ppm from TMS in CDCl3, integral, number of peaks): 7.90-7.70, 4H, q; 5.80, 1H, s; 4.80-4.60, 4H, m; 1.10, 9H, s.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1([CH:9]=[O:10])[CH2:8][O:7][CH2:6]1)([CH3:4])([CH3:3])[CH3:2].[I:11][C:12]1[CH:20]=[CH:19][C:15]([C:16](Cl)=[O:17])=[CH:14][CH:13]=1.[C-:21]#[N:22].[Na+]>C(OCC)C.O>[I:11][C:12]1[CH:20]=[CH:19][C:15]([C:16]([O-:7])=[O:17])=[CH:14][CH:13]=1.[C:1]([C:5]1([CH:9]([C:21]#[N:22])[OH:10])[CH2:8][O:7][CH2:6]1)([CH3:4])([CH3:3])[CH3:2] |f:2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(C)(C)(C)C1(COC1)C=O
Name
Quantity
2.6 g
Type
reactant
Smiles
IC1=CC=C(C(=O)Cl)C=C1
Name
Quantity
1.25 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
35 mL
Type
solvent
Smiles
C(C)OCC
Name
Quantity
1 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the aqueous mixture was extracted with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ethereal solution was dried over anhydrous sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica
ADDITION
Type
ADDITION
Details
pre-treated with triethylamine eluting with hexane:chloroform 1:3

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
IC1=CC=C(C(=O)[O-])C=C1
Name
Type
product
Smiles
C(C)(C)(C)C1(COC1)C(O)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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